molecular formula C9H9F3O2S B2874396 2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid CAS No. 1858020-14-0

2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid

Cat. No. B2874396
CAS RN: 1858020-14-0
M. Wt: 238.22
InChI Key: RUCMEPQUMQALKM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid” are not well-documented in the available literature .

Scientific Research Applications

Medicinal Chemistry: Anti-Inflammatory Applications

Thiophene derivatives, such as 2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid, have been identified to possess anti-inflammatory properties . These compounds can be synthesized through various methods, including the Gewald reaction, and have potential applications in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Their efficacy in reducing inflammation makes them valuable for pharmaceutical research and drug design.

Material Science: Organic Semiconductors

The thiophene moiety is crucial in the advancement of organic semiconductors . The incorporation of a trifluoromethyl group can enhance the electronic properties of thiophene-based semiconductors, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This application is significant in the development of flexible and lightweight electronic devices.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The trifluoromethyl group may contribute to the compound’s ability to form protective layers on metal surfaces, thus preventing corrosion. This application is particularly relevant in the maintenance of infrastructure and machinery.

Pharmacology: Anticancer Research

Thiophene compounds have shown promise in anticancer research due to their ability to inhibit the growth of cancer cells . The specific compound could be investigated for its potential anticancer activities, contributing to the development of new therapeutic agents.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit antimicrobial properties . The trifluoromethyl group could potentially enhance these properties, making the compound a candidate for the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens.

Anesthetic Agents

Thiophene derivatives have been used as voltage-gated sodium channel blockers and dental anesthetics in Europe . The compound’s structure could be optimized for improved efficacy and reduced side effects, offering a new option for local anesthesia in dental procedures.

Safety And Hazards

The safety and hazards associated with “2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid” are not well-documented in the available literature .

properties

IUPAC Name

2-methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-8(2,7(13)14)5-3-4-15-6(5)9(10,11)12/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCMEPQUMQALKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(SC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid

CAS RN

1858020-14-0
Record name 2-methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid
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